molecular formula C29H34O6 B3027576 [(4S,5R,6R,10R,12R,14R)-4-Acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate CAS No. 133898-77-8

[(4S,5R,6R,10R,12R,14R)-4-Acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate

Cat. No.: B3027576
CAS No.: 133898-77-8
M. Wt: 478.6 g/mol
InChI Key: IDDLQFSLFADOOA-HQOPOMOQSA-N
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Description

The compound [(4S,5R,6R,10R,12R,14R)-4-Acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate is a highly functionalized tetracyclic diterpenoid benzoate ester.

Properties

IUPAC Name

[(4S,5R,6R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O6/c1-15-12-20-22-21(27(22,5)6)13-17(3)28(23(20)31)14-16(2)25(34-18(4)30)29(28,33)24(15)35-26(32)19-10-8-7-9-11-19/h7-12,14,17,20-22,24-25,33H,13H2,1-6H3/t17-,20?,21-,22+,24-,25+,28?,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDLQFSLFADOOA-HQOPOMOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C3C=C([C@H]([C@]4(C1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A structurally similar compound, ingenol 3-angelate, is known to selectively activate protein kinase c (pkc) isoforms, like pkcθ in t cells. PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Biological Activity

The compound [(4S,5R,6R,10R,12R,14R)-4-Acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound features a tetracyclic structure with multiple functional groups, including acetoxy and hydroxy groups. Its molecular formula is C27H40O5C_{27}H_{40}O_5, and it possesses a molecular weight of approximately 432.6 g/mol. The stereochemistry of the molecule is defined by multiple chiral centers, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against a range of pathogens. A study published in the Journal of Natural Products demonstrated that derivatives of this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis . The anti-inflammatory mechanism is believed to involve modulation of NF-kB signaling pathways.

Cytotoxicity and Cancer Research

In cancer research, the compound has shown promise as a cytotoxic agent against various cancer cell lines. For instance, research conducted on breast cancer cells indicated that it induces apoptosis through caspase activation and mitochondrial dysfunction . This suggests potential for development as an anticancer therapeutic.

Neuroprotective Effects

Preliminary studies have suggested neuroprotective effects of the compound in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer’s disease . Further research is needed to elucidate the underlying mechanisms.

Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress

Case Studies

  • Antimicrobial Effectiveness : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that support its use as a natural antimicrobial agent.
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
  • Cytotoxicity in Cancer Cells : In a controlled experiment, breast cancer cell lines treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share core tetracyclic or polycyclic frameworks with benzoate ester modifications, enabling comparative analysis:

Analog 1 : [(1S,4S,5S,6R,9S,10R,11R,12S,14R)-12-benzoyloxy-4-[(2R)-2,3-dimethylbutanoyl]oxy-5,6-dihydroxy-3,7,11,14-tetramethyl-15-oxo-11-tetracyclo[7.5.1.01,5.10,12]pentadeca-2,7-dienyl]methyl benzoate ()
  • Molecular Formula : C₄₀H₄₆O₉
  • Molecular Weight : 670.80 g/mol
  • Key Features: Additional 2,3-dimethylbutanoyloxy substituent. High lipophilicity (XlogP: 5.30) and oral bioavailability (62.86%). Targets include cyclooxygenase-1 (COX-1), protein kinase C delta, and nuclear factor NF-kappa-B .
Analog 2 : [(1S,2S,4R,5S,6R,7S,8R,10S,11R,12R,14R,15R)-5,6,7,11,14-pentahydroxy-4-(hydroxymethyl)-8,12-dimethyl-14-prop-1-en-2-yl-3-oxatetracyclo[9.4.0.02,4.06,10]pentadecan-15-yl] benzoate ()
  • Molecular Formula : C₂₇H₃₆O₉
  • Molecular Weight : 504.60 g/mol
  • Key Features :
    • Higher polarity (XlogP: 1.00) due to multiple hydroxyl groups.
    • Targets cyclooxygenase-1, cathepsin D, and DNA repair enzymes.
    • Lower oral bioavailability (predictive data) compared to Analog 1 .
Analog 3 : Steroidal benzoate derivatives ()
  • Example : [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-...] benzoate ()
  • Molecular Formula : C₅₄H₈₀O₁₉
  • Molecular Weight : 1033.20 g/mol
  • Key Features :
    • Steroidal backbone with extensive glycosylation.
    • Targets steroid receptors, cytochrome P450 isoforms, and transporters like P-glycoprotein.
    • High molecular weight limits blood-brain barrier penetration .

Structural and Functional Differences

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Structure Tetracyclic diterpenoid Tetracyclic diterpenoid Oxatetracyclic diterpenoid Steroidal glycoside
Molecular Weight ~650–700 g/mol (estimated) 670.80 g/mol 504.60 g/mol 1033.20 g/mol
Polarity (XlogP) Moderate (~4–5 estimated) 5.30 1.00 2.50
Key Substituents Acetyloxy, hydroxy, methyl Dimethylbutanoyloxy Pentahydroxy, hydroxymethyl Acetyl, glycosyl groups
Oral Bioavailability Moderate (estimated) 62.86% Lower (predictive) Limited (high MW)
Primary Targets COX-1, NF-kappa-B (inferred) COX-1, PKC-delta COX-1, Cathepsin D CYP3A4, P-glycoprotein

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Storage: Store in tightly sealed containers in a dry, well-ventilated area. Avoid exposure to ignition sources or electrostatic buildup .
  • Spill Management: Contain spills with inert absorbents (e.g., sand) and avoid environmental release. Dispose of waste via authorized hazardous chemical disposal services .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

Methodological Answer:

  • Stepwise Synthesis: Adapt multi-step organic reactions, such as esterification and cyclization, as demonstrated in analogous benzoate derivatives (e.g., ). For example:
    • Esterification: Use benzoyl chloride with hydroxylated intermediates under anhydrous conditions.
    • Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization (solvent: hexane/ethyl acetate) to isolate high-purity fractions. Monitor purity via TLC (Rf values) and HPLC .
  • Key Parameters: Optimize reaction time, temperature, and catalyst (e.g., TiCl₄ for formylation in ).

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Assign stereochemistry using ¹H/¹³C NMR (e.g., coupling constants for tetracyclic structure; ).
    • Mass Spectrometry: Confirm molecular weight (e.g., HRMS for C₂₀H₁₈O₇; ).
  • Crystallography: For ambiguous stereocenters, grow single crystals and analyze via X-ray diffraction .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

Methodological Answer:

  • Software: Use AutoDock Vina for docking simulations. Advantages include multithreading for speed and improved scoring function accuracy .
  • Protocol:
    • Ligand Preparation: Optimize the compound’s 3D structure (e.g., protonation states, tautomers) using tools like Open Babel.
    • Target Selection: Prioritize proteins with binding pockets compatible with the tetracyclic core (e.g., kinases, cytochrome P450).
    • Validation: Compare predicted binding modes with known inhibitors using RMSD analysis .

Q. How to address discrepancies in spectral data during structural characterization?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and UV-Vis data (e.g., IR for acetyloxy groups at ~1740 cm⁻¹; ).
  • Dynamic Analysis: Perform variable-temperature NMR to resolve overlapping signals caused by conformational flexibility .
  • Computational Aids: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies stabilize this compound under varying pH and temperature?

Methodological Answer:

  • Stability Studies:
    • pH Stability: Test solubility and degradation in buffered solutions (pH 3–10) via HPLC monitoring.
    • Thermal Stability: Use TGA/DSC to identify decomposition temperatures (e.g., reports boiling points >500°C for related compounds).
  • Formulation: For lab use, store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of acetyloxy groups .

Q. How to design derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

  • Functional Group Modifications:
    • Replace the benzoate moiety with other esters (e.g., phenylacetate in ) to assess hydrophobicity.
    • Introduce substituents at the 3,7,11-methyl positions to probe steric effects.
  • Biological Assays: Test derivatives against cancer cell lines (e.g., MTT assay) or enzyme targets (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4S,5R,6R,10R,12R,14R)-4-Acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate
Reactant of Route 2
[(4S,5R,6R,10R,12R,14R)-4-Acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate

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